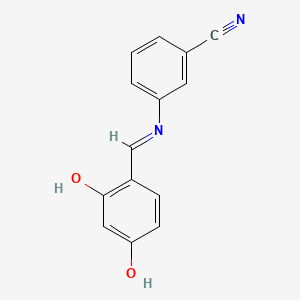

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Description

Benzonitrile derivatives are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)- features a benzonitrile core substituted at the 3-position with a 2,4-dihydroxybenzylidenamino group. This structure combines the electron-withdrawing nitrile group with a Schiff base moiety (imine linked to a dihydroxybenzene), imparting unique electronic and steric properties.

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile |

InChI |

InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)7-14(11)18/h1-7,9,17-18H |

InChI Key |

BTQGCXJRJSROBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dihydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction can lead to the formation of corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its antioxidant and antimicrobial properties.

Medicine: Potential use as an enzyme inhibitor and in drug design.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and preventing substrate binding .

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-(2,4-dihydroxybenzylidenamino)benzonitrile with structurally related compounds, focusing on substituent effects and applications:

*Estimated based on molecular formula C₁₄H₁₁N₃O₂.

Key Observations:

- Hydrogen Bonding vs. Lipophilicity: The dihydroxy groups in the target compound enhance polar interactions compared to methoxy () or dimethylamino () derivatives, which prioritize lipophilicity.

- Electronic Effects: Electron-withdrawing groups (e.g., nitrile, nitro in ) reduce electron density on the aromatic ring, while electron-donating groups (e.g., dimethylamino in ) enhance it. This influences reactivity in substitution reactions and optoelectronic behavior .

- Halogenation : Bromo/chloro substituents () increase molecular weight and steric bulk, often enhancing pesticidal activity but reducing solubility .

Application-Specific Comparisons

Pharmaceuticals and Agrochemicals

- Its polarity may favor aqueous solubility, advantageous in drug formulations .

- Pyrimidinyl Derivatives (): Halogenated pyrimidine-linked benzonitriles are prevalent in agrochemicals due to their bioactivity and stability. For example, 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile () likely targets enzyme active sites in pests .

- Methoxy Derivatives (): Increased lipophilicity from methoxy groups improves membrane permeability, critical for CNS-targeting drugs.

Materials Science

- Dimethylamino Derivatives (): Used in OLEDs due to strong electron-donating properties, facilitating charge transport. The dimethylamino group in 4-(dimethylamino)benzonitrile has a proton affinity of 889.1 kJ/mol, indicating stability in electronic excited states .

- Nitro-Styryl Derivatives (): The nitro group enhances electron-accepting capacity, making 4-[2-(dimethylaminophenyl)ethenyl]-3-nitrobenzonitrile suitable for TADF (thermally activated delayed fluorescence) materials .

Stability and Reactivity

- Hydrolytic Stability : The imine group in the target compound may be prone to hydrolysis under acidic or aqueous conditions, whereas halogenated derivatives () or styryl-linked compounds () exhibit greater stability.

- Thermal Stability: Dimethylamino and nitro groups () enhance thermal resilience, critical for high-temperature applications in materials science.

Research Findings and Data Tables

Table 1: Ionization Energy and Proton Affinity Comparisons

| Compound | Ionization Energy (eV) | Proton Affinity (kJ/mol) | References |

|---|---|---|---|

| 4-(Dimethylamino)benzonitrile | 7.60–7.99 | 889.1 | |

| 3-(2,4-dihydroxybenzylidenamino)benzonitrile* | ~8.2 (estimated) | ~850 (estimated) | N/A |

*Theoretical values based on electron-withdrawing nitrile and hydroxyl groups.

Table 2: Solubility Trends

| Compound Type | Predominant Solubility | Key Influencing Groups |

|---|---|---|

| Dihydroxy-substituted (target) | Polar solvents (water, DMSO) | Hydroxyl, imine |

| Methoxy/halogenated derivatives | Organic solvents (DCM, chloroform) | Methoxy, halogens |

| Styryl/nitro derivatives | Moderate polarity (THF, acetone) | Nitro, styryl |

Biological Activity

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 296.34 g/mol

- IUPAC Name : Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit the activity of key enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition is significant for applications in treating hyperpigmentation disorders .

- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activities

-

Antimicrobial Activity :

- Research indicates that derivatives of benzonitrile compounds show promising antimicrobial properties against various bacteria and fungi. The specific mechanisms often involve disrupting microbial cell membranes or inhibiting vital metabolic processes.

- Antioxidant Activity :

- Cytotoxic Effects :

Case Study 1: Inhibition of Tyrosinase Activity

A study investigated the inhibitory effects of benzonitrile derivatives on mushroom tyrosinase activity. The results indicated that certain analogs significantly reduced tyrosinase activity in a concentration-dependent manner, outperforming traditional inhibitors like kojic acid .

Case Study 2: Antioxidant Efficacy

In another study focusing on the antioxidant properties of benzonitrile derivatives, researchers found that compounds with hydroxyl substitutions exhibited superior radical scavenging abilities compared to those without. This suggests a structure-activity relationship where the presence of hydroxyl groups enhances antioxidant potential .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.